molecular formula C19H19N3O3 B2618956 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol CAS No. 850243-63-9

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol

Cat. No. B2618956
CAS RN: 850243-63-9
M. Wt: 337.379
InChI Key: NLQKHLWJIQQKDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol, also known as AMEPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. In neurodegenerative disease research, this compound has been shown to reduce oxidative stress and inflammation, which are known to contribute to the development and progression of these diseases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the reduction of oxidative stress and inflammation, and the improvement of cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol in lab experiments is its potential therapeutic properties, which make it a promising candidate for the development of new cancer and neurodegenerative disease treatments. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

For 2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol research include further investigation of its mechanism of action, optimization of its therapeutic potential, and the development of new drug delivery methods to improve its efficacy and reduce potential side effects. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored to maximize its therapeutic benefits.

Synthesis Methods

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol can be synthesized through a multi-step process that involves the reaction of 2-aminopyrimidine-4,5-diol with 2-methoxyphenylboronic acid, followed by the reaction with ethyl bromoacetate and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.

Scientific Research Applications

2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol has been studied for its potential therapeutic properties, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-25-12-8-9-14(16(23)10-12)18-15(11-21-19(20)22-18)13-6-4-5-7-17(13)24-2/h4-11,23H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQKHLWJIQQKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201327922
Record name 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

850243-63-9
Record name 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201327922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.